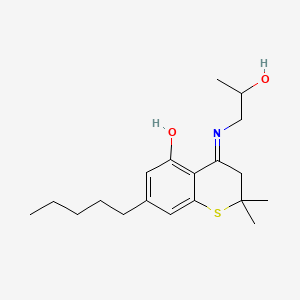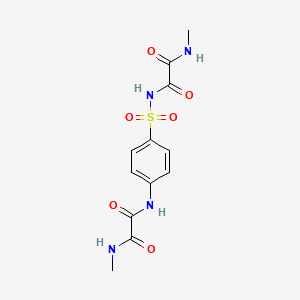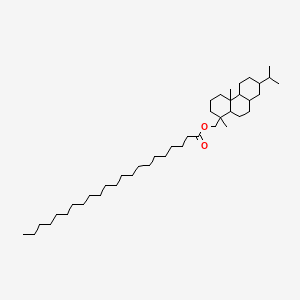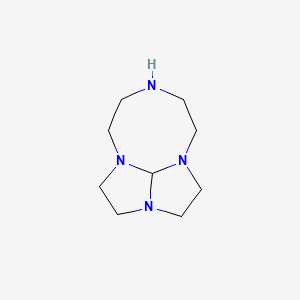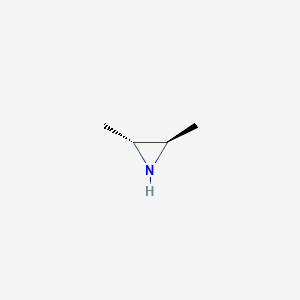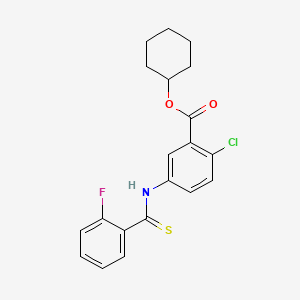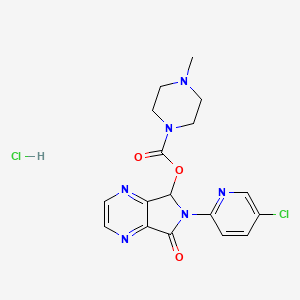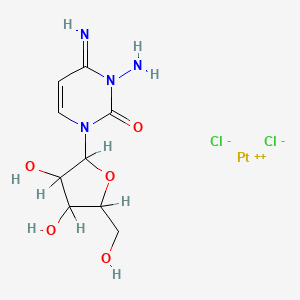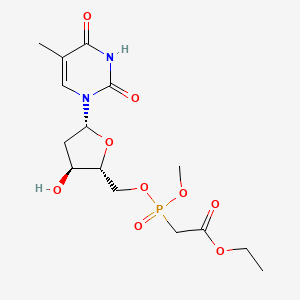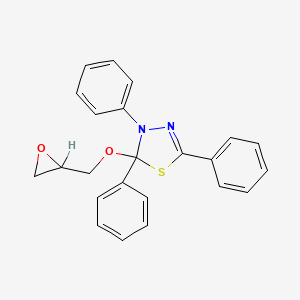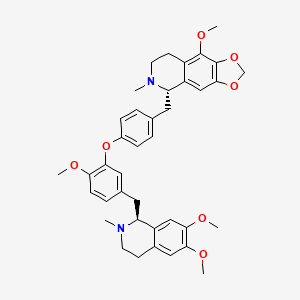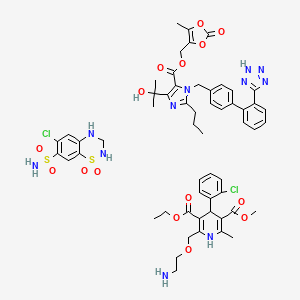
Tribenzor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzor is a combination medication used for the treatment of hypertension (high blood pressure). It contains three active ingredients: olmesartan medoxomil, amlodipine, and hydrochlorothiazide. Each of these components works in a different way to help lower blood pressure. Olmesartan medoxomil is an angiotensin II receptor blocker, amlodipine is a calcium channel blocker, and hydrochlorothiazide is a thiazide diuretic .
準備方法
Synthetic Routes and Reaction Conditions
Olmesartan Medoxomil: This compound is synthesized through a multi-step process involving the reaction of various intermediates. The key steps include the formation of the tetrazole ring and the esterification of the carboxylic acid group to form the medoxomil ester.
Amlodipine: Amlodipine is synthesized by reacting 2-chlorobenzylamine with ethyl 3-aminocrotonate to form the dihydropyridine ring system
Hydrochlorothiazide: This compound is synthesized by the reaction of 3-chloro-6-sulfamoylbenzoic acid with ammonia to form the thiazide ring system.
Industrial Production Methods
The industrial production of Tribenzor involves the combination of the three active ingredients in specific ratios to form a fixed-dose combination tablet. The manufacturing process includes blending, granulation, compression, and coating to ensure uniformity and stability of the final product .
化学反応の分析
Types of Reactions
Oxidation: Olmesartan medoxomil can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Amlodipine can be reduced to its corresponding dihydropyridine derivative.
Substitution: Hydrochlorothiazide can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation of Olmesartan Medoxomil: Formation of oxidized tetrazole derivatives.
Reduction of Amlodipine: Formation of dihydropyridine derivatives.
Substitution of Hydrochlorothiazide: Formation of substituted sulfonamide derivatives.
科学的研究の応用
Tribenzor has several scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used in clinical studies to evaluate its efficacy and safety in treating hypertension. Research has shown that this compound is effective in reducing both systolic and diastolic blood pressure in patients who are not adequately controlled on dual antihypertensive therapy . Additionally, this compound is studied for its potential benefits in reducing the risk of cardiovascular events such as strokes and heart attacks .
作用機序
Tribenzor combines the actions of three antihypertensive agents:
Olmesartan Medoxomil: Blocks the binding of angiotensin II to the AT1 receptor, preventing vasoconstriction and reducing blood pressure.
Amlodipine: Inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.
Hydrochlorothiazide: Increases the excretion of sodium and water by inhibiting sodium reabsorption in the distal tubules of the kidneys, reducing blood volume and blood pressure.
類似化合物との比較
Tribenzor is unique in that it combines three different classes of antihypertensive agents into a single tablet. Similar compounds include:
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension.
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Hydrochlorothiazide: A thiazide diuretic used to treat hypertension and edema.
This compound’s uniqueness lies in its combination of three different mechanisms of action, providing a more comprehensive approach to blood pressure control compared to single-agent therapies .
特性
CAS番号 |
1394251-60-5 |
|---|---|
分子式 |
C56H63Cl2N11O15S2 |
分子量 |
1265.2 g/mol |
IUPAC名 |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C29H30N6O6.C20H25ClN2O5.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);5-8,17,23H,4,9-11,22H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13) |
InChIキー |
GIZHHWONNRGSDD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


